molecular formula C14H15ClFNO2 B5048565 2-(2-CHLORO-4-FLUOROPHENOXY)-NN-BIS(PROP-2-EN-1-YL)ACETAMIDE

2-(2-CHLORO-4-FLUOROPHENOXY)-NN-BIS(PROP-2-EN-1-YL)ACETAMIDE

Cat. No.: B5048565
M. Wt: 283.72 g/mol
InChI Key: LZPRDXDDPMVCMT-UHFFFAOYSA-N
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Description

“N,N-diallyl-2-(2-chloro-4-fluorophenoxy)acetamide” is a chemical compound that contains several functional groups, including two allyl groups attached to a nitrogen atom, a chloro-fluoro phenyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the allyl groups, the acetamide group, and the chloro-fluoro phenyl group . These groups would likely confer specific physical and chemical properties to the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic chloro-fluoro phenyl group could influence its solubility, while the allyl groups could affect its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFNO2/c1-3-7-17(8-4-2)14(18)10-19-13-6-5-11(16)9-12(13)15/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPRDXDDPMVCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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